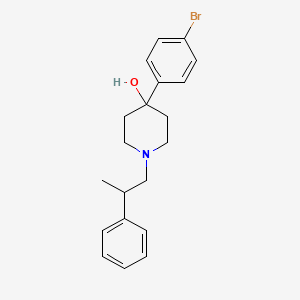![molecular formula C27H32N2O2 B5103459 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine is an organic compound that combines the chemical structures of benzyl, methoxybenzyl, dimethylphenyl, and piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine typically involves a multi-step process:
Synthesis of 3-(benzyloxy)-4-methoxybenzyl chloride: : This intermediate can be synthesized by the reaction of 3-(benzyloxy)-4-methoxybenzyl alcohol with thionyl chloride in a suitable solvent.
Formation of 1-(3-(benzyloxy)-4-methoxybenzyl)piperazine: : The previously synthesized intermediate reacts with piperazine in the presence of a base, such as triethylamine, to form the desired product.
Coupling with 2,3-dimethylphenyl bromide: : In the final step, the compound is reacted with 2,3-dimethylphenyl bromide in the presence of a palladium catalyst and a phosphine ligand to yield the final product.
Industrial Production Methods
The industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for cost, yield, and purity. Key factors would include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding carboxylic acids.
Reduction: : Hydrogenation in the presence of a catalyst such as palladium on carbon can reduce the benzyl groups to their respective alcohols.
Substitution: : The piperazine ring can participate in nucleophilic substitution reactions, where various nucleophiles can replace hydrogen atoms, leading to a variety of derivatives.
Common Reagents and Conditions
The reactions typically require specific conditions:
Oxidation: : Strong oxidizing agents, often in acidic or basic environments.
Reduction: : Hydrogen gas in the presence of a catalyst.
Substitution: : Various nucleophiles like halides or alkoxides, often in polar solvents.
Major Products
The products formed depend on the reaction conditions:
Oxidation: : Corresponding carboxylic acids or ketones.
Reduction: : Alcohols or alkanes.
Substitution: : Derivatives with different functional groups.
Scientific Research Applications
Chemistry
This compound serves as a building block for the synthesis of more complex molecules, and its derivatives are used in various chemical reactions.
Biology
Its structure-activity relationship makes it useful in studying biological pathways and receptors, potentially acting as ligands or inhibitors.
Medicine
Potentially, this compound could be investigated for therapeutic uses due to its interaction with biological systems.
Industry
The unique properties of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine make it valuable in the development of new materials or as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action for 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with various molecular targets, such as enzymes, receptors, and other proteins. It may inhibit or activate these targets, leading to altered biological pathways. Detailed studies are required to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine shares structural similarities with other compounds such as:
1-(3,4-dimethoxybenzyl)piperazine
1-(2,3-dimethylphenyl)piperazine
These similar compounds differ in their functional groups and overall molecular architecture, impacting their chemical reactivity and biological activity. This compound stands out due to its unique combination of benzyl and piperazine groups, providing distinctive properties and applications.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2/c1-21-8-7-11-25(22(21)2)29-16-14-28(15-17-29)19-24-12-13-26(30-3)27(18-24)31-20-23-9-5-4-6-10-23/h4-13,18H,14-17,19-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVNYISTEZCGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B5103378.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5103385.png)
![(4E)-2-(4-chlorophenyl)-4-[(3-phenoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B5103393.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)
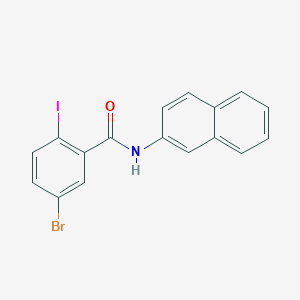
![6-ETHYL-7-HYDROXY-3-(4-METHYL-1,3-THIAZOL-2-YL)-8-[(PYRROLIDIN-1-YL)METHYL]-4H-CHROMEN-4-ONE](/img/structure/B5103418.png)
![1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B5103425.png)
![2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid](/img/structure/B5103432.png)
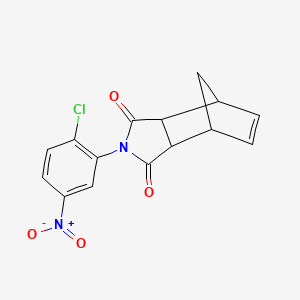
![Dimethyl 5-{[phenyl(phenylsulfanyl)acetyl]amino}benzene-1,3-dicarboxylate](/img/structure/B5103446.png)
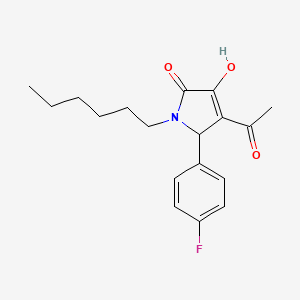
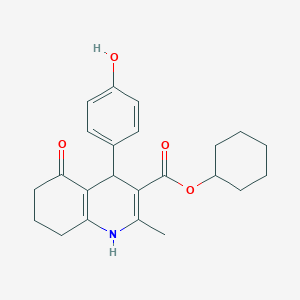
![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)
